4-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole
CAS No.:
Cat. No.: VC9685028
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClN2O |
|---|---|
| Molecular Weight | 262.73 g/mol |
| IUPAC Name | 2-(4-chloroindol-1-yl)-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C14H15ClN2O/c15-12-4-3-5-13-11(12)6-9-17(13)10-14(18)16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2 |
| Standard InChI Key | HXTLBNPNBJWKKV-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CN2C=CC3=C2C=CC=C3Cl |
| Canonical SMILES | C1CCN(C1)C(=O)CN2C=CC3=C2C=CC=C3Cl |
Introduction
Synthesis Pathway
While specific synthesis details for this compound are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving:
-
Indole Functionalization:
-
Starting with indole, halogenation (chlorination) at the 4-position can be achieved using reagents like N-chlorosuccinimide (NCS).
-
-
Side Chain Addition:
-
Introduction of the oxoethyl group can be performed via alkylation using ethyl derivatives followed by oxidation.
-
-
Pyrrolidine Substitution:
-
The pyrrolidine moiety is introduced through nucleophilic substitution reactions or reductive amination.
-
Pharmacological Relevance
Indole derivatives are well-known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution patterns on the indole ring and side chains significantly influence these activities.
-
Chlorine Substitution:
Halogenated indoles often exhibit enhanced pharmacokinetics due to improved membrane permeability and metabolic stability. -
Pyrrolidine Group:
This moiety is commonly found in drugs targeting central nervous system disorders due to its role in modulating receptor interactions.
Hypothetical Applications
Given its structure, this compound might be investigated for:
-
Anticancer Activity: Indoles substituted with halogens and heterocyclic groups have shown promise in targeting pathways like EGFR or BRAF mutations in cancer cells.
-
Antioxidant Potential: The presence of electron-donating groups could enable free radical scavenging activity.
-
Enzyme Inhibition: The ketone group may act as a binding site for enzymes, making it a potential inhibitor candidate.
Analytical Data
Below is a table summarizing expected analytical data for this compound:
| Property | Expected Value/Range |
|---|---|
| Molecular Weight | 248.71 g/mol |
| Melting Point | Not reported (likely moderate range) |
| Solubility | Soluble in polar organic solvents |
| Spectroscopy | |
| - UV-Vis Absorption | Peak around ~280 nm (aromatic system) |
| - IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹) |
| - NMR Spectroscopy | Signals for aromatic protons (6–8 ppm), pyrrolidine protons (1–3 ppm), and ketone carbon (~200 ppm in -NMR) |
Research Implications
Compounds like 4-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole are valuable scaffolds in medicinal chemistry due to their versatility in functionalization and potential bioactivity. Further research could focus on:
-
Synthesizing derivatives with varied substituents to optimize activity.
-
Conducting biological assays to evaluate anticancer, antimicrobial, or antioxidant properties.
-
Exploring drug-likeness properties using computational tools like SwissADME or Lipinski's Rule of Five.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume